tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate
Description
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is a carbamate derivative featuring a cyclopentyl core substituted with a methanesulfonyloxymethyl group. The tert-butyl carbamate moiety enhances steric protection, while the methanesulfonyloxy (mesyl) group acts as a versatile leaving group, making this compound valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions. Its molecular formula is C₁₂H₂₁NO₅S, with a calculated molecular weight of 291.3 g/mol.
Properties
Molecular Formula |
C12H23NO5S |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
LUECKCZWUUIABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative containing a methanesulfonyloxy group. The reaction is usually carried out under controlled conditions, such as specific temperatures and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the oxidation state of the molecule .
Scientific Research Applications
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is a chemical compound with a tert-butyl group, a carbamate functionality, and a cyclopentyl ring modified with a methanesulfonyloxy methyl group. It has a molecular formula of C12H23NO5S and a molecular weight of 293.38 g/mol. This compound is of interest in medicinal and synthetic organic chemistry because of its unique properties and reactivity.
Scientific Research Applications
This compound is a versatile molecule for chemical reactions and applications.
Chemistry this compound serves as a building block for synthesizing more complex molecules. The methanesulfonyloxy group can be a leaving group in nucleophilic substitutions, which helps introduce various nucleophiles. The carbamate part can also undergo hydrolysis under acidic or basic conditions to create amines and carboxylic acids.
Medicine Compounds with similar structures to this compound have shown biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methanesulfonyloxy group may also help it interact with biological targets, leading to potential therapeutic uses.
Industry It is used to produce specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to five analogs (Table 1), highlighting differences in core structure, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Purity and Handling
- The phenyl-substituted analog (CAS 1909319-84-1) is specified as ≥95% pure and stored as a pale liquid .
- The pyridine analog (CAS 257937-11-4) is sold with a minimum purity but lacks explicit storage guidelines .
- The target compound’s stability likely requires anhydrous conditions due to the hydrolytically sensitive mesyl group.
Biological Activity
tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes a tert-butyl carbamate group and a methanesulfonyloxy group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C12H23NO5S
- Molecular Weight : 293.38 g/mol
- CAS Number : 862700-30-9
Preparation Methods
The synthesis of this compound typically involves:
- Formation of tert-butyl carbamate : Reaction of cyclopentylamine with tert-butyl chloroformate.
- Introduction of the methanesulfonyloxy group : Reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds, while the tert-butyl carbamate group enhances molecular stability.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of carbamates can possess antimicrobial properties, potentially inhibiting bacterial growth.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating cytokine production.
- Neuroprotective Properties : There is emerging evidence that certain carbamate derivatives may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Biological Activities
Case Studies
-
Neuroprotection Against Alzheimer's Disease :
A study explored the neuroprotective effects of similar carbamate compounds against Aβ-induced toxicity in astrocytes. The results indicated a reduction in inflammatory markers and oxidative stress, suggesting potential for therapeutic applications in Alzheimer's disease management . -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against various bacterial strains, highlighting their potential use as new antibiotics .
Research Findings
Recent investigations into the biological activity of this compound reveal its multifaceted roles:
- The compound has been shown to modulate various signaling pathways involved in inflammation and cell survival.
- Ongoing research aims to elucidate its full pharmacological profile and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting cyclopentylamine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions. Low temperatures (0–5°C) minimize side reactions like hydrolysis . Solvent selection (e.g., dichloromethane or THF) impacts reaction kinetics and purity; polar aprotic solvents enhance nucleophilicity .
- Critical Parameters : Monitor pH, temperature, and stoichiometry of the methanesulfonyloxy group introduction to avoid over-sulfonylation. Purification via column chromatography or recrystallization is recommended for high-purity yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., tert-butyl at δ ~1.4 ppm, methanesulfonyloxy at δ ~3.0–3.5 ppm) and cyclopentyl ring conformation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₅NO₅S) and fragmentation patterns .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of volatile byproducts .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables:
- Temperature : Lower temperatures (0–10°C) reduce side reactions but may slow kinetics .
- Solvent : THF improves solubility of intermediates compared to DCM, enhancing reaction homogeneity .
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate carbamate formation .
- Process Analytics : In-line FTIR monitors reaction progress by tracking carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. How do steric and electronic effects of the cyclopentyl and methanesulfonyloxy groups influence reactivity in downstream modifications?
- Steric Effects : The cyclopentyl ring’s conformation affects accessibility of the carbamate group for nucleophilic attack. Substituents at the 3-position may hinder or direct regioselectivity .
- Electronic Effects : The electron-withdrawing methanesulfonyloxy group activates adjacent carbons for SN2 reactions, enabling functionalization (e.g., substitution with amines/thiols) .
- Case Study : In analogs, fluorophenyl groups increase electrophilicity, enhancing cross-coupling efficiency .
Q. What strategies resolve contradictions in reported reaction mechanisms, such as competing nucleophilic substitution vs. elimination pathways?
- Mechanistic Probes :
- Isotopic labeling (e.g., ¹⁸O in methanesulfonyloxy) tracks bond cleavage sites .
- Kinetic studies (Eyring plots) differentiate between SN1 (solvent-dependent) and SN2 (concentration-dependent) pathways .
Q. How can computational methods (e.g., molecular docking) predict the compound’s bioactivity or interactions with biological targets?
- Target Identification : Use homology modeling to identify potential enzyme targets (e.g., proteases, kinases) with binding pockets complementary to the carbamate and sulfonate groups .
- Docking Workflow :
Prepare ligand (compound) and receptor (target protein) structures using tools like AutoDock Vina.
2 Score binding poses based on hydrogen bonding (e.g., carbamate NH with catalytic residues) and hydrophobic interactions (cyclopentyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
